molecular formula C13H14N4O B12919268 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide CAS No. 823795-21-7

4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide

Cat. No.: B12919268
CAS No.: 823795-21-7
M. Wt: 242.28 g/mol
InChI Key: QJOLBJHVGFQHHV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 4-position, a phenyl group at the 2-position, and a carboxamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the phenyl and pyrimidine rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.

    4-(Dimethylamino)benzoic acid: Used in sunscreens and as a reagent in biochemical assays.

    4-(Dimethylamino)cinnamaldehyde: Used as a chromogenic reagent for detecting indoles.

Uniqueness

4-(Dimethylamino)-2-phenylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, phenyl ring, and carboxamide group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

823795-21-7

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

4-(dimethylamino)-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C13H14N4O/c1-17(2)13-10(11(14)18)8-15-12(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,18)

InChI Key

QJOLBJHVGFQHHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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